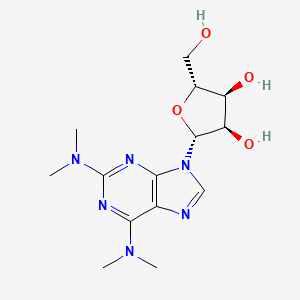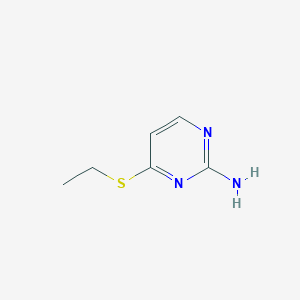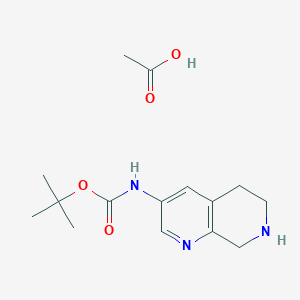
Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate is a chemical compound with the molecular formula C15H23N3O4 and a molecular weight of 309.37 g/mol . This compound is part of the naphthyridine family, which is known for its significant importance in medicinal chemistry due to its diverse biological activities .
Méthodes De Préparation
The synthesis of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate involves several steps. One common method includes the reaction of tert-butyl carbamate with 5,6,7,8-tetrahydro-1,7-naphthyridine under specific conditions. The reaction typically requires a solvent such as 1,4-dioxane and a base like cesium carbonate (Cs2CO3) to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are also possible, allowing for the formation of complex structures.
Applications De Recherche Scientifique
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: Due to its structural properties, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate can be compared with other naphthyridine derivatives:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,8-Naphthyridine: Another isomer with distinct properties and applications in drug development.
Indole Derivatives: While structurally different, indole derivatives share similar applications in medicinal chemistry and biological studies.
The uniqueness of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate lies in its specific structure, which allows for unique interactions and applications in various fields.
Propriétés
Formule moléculaire |
C15H23N3O4 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
acetic acid;tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10;1-2(3)4/h6-7,14H,4-5,8H2,1-3H3,(H,16,17);1H3,(H,3,4) |
Clé InChI |
JKOXDODAGKWMEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


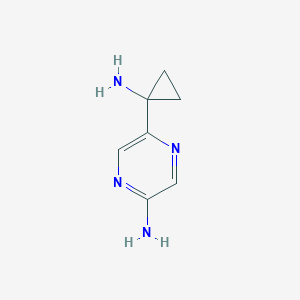
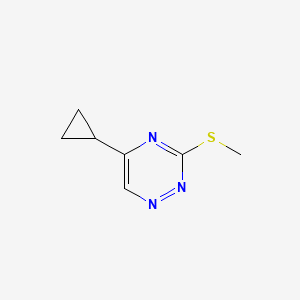
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)

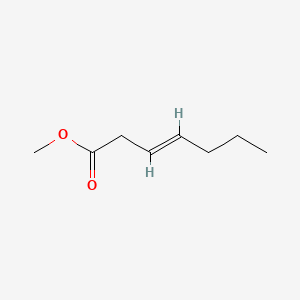

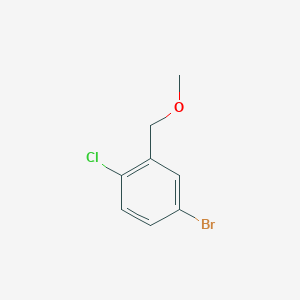
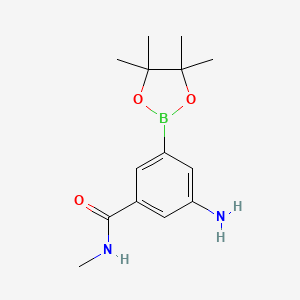
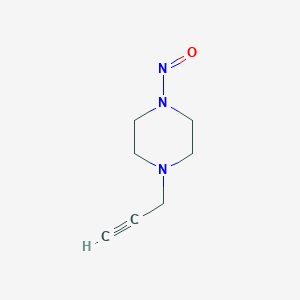
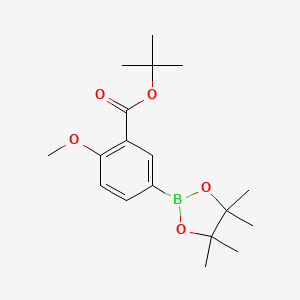
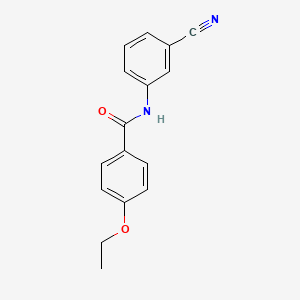
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
